An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals
Foreword: The Strategic Utility of a Substituted Phenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a transformative tool for the construction of carbon-carbon bonds. The judicious selection of the boronic acid partner is paramount to the success of these endeavors, influencing not only yield and purity but also the intrinsic properties of the target molecule. This guide provides a comprehensive technical overview of (4-Cyano-2-methylphenyl)boronic acid, a versatile building block whose unique substitution pattern offers distinct advantages in the synthesis of complex molecular architectures.
This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the practical application of this reagent. We will delve into the causality behind experimental choices, providing the reader with the rationale needed to effectively integrate (4-Cyano-2-methylphenyl)boronic acid into their research and development workflows. From its fundamental properties and synthesis to its application in the development of bioactive molecules, this guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application. (4-Cyano-2-methylphenyl)boronic acid is a white to off-white solid at room temperature, characterized by the following key identifiers and physical properties.[1][2]
| Property | Value | Reference |
| CAS Number | 313546-18-8 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [3] |
| Melting Point | 287-305 °C | [3] |
| Canonical SMILES | B(C1=C(C=C(C=C1)C#N)C)(O)O | [1] |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C under inert gas | [1][2] |
These properties underscore the compound's stability under standard laboratory conditions, facilitating its handling and storage.
Synthesis and Purification: A Practical Approach
The reliable synthesis of (4-Cyano-2-methylphenyl)boronic acid is crucial for its application in multi-step synthetic campaigns. A common and effective route proceeds from the readily available starting material, 4-bromo-3-methylbenzonitrile, via a lithium-halogen exchange followed by borylation.
Synthetic Pathway
The transformation from 4-bromo-3-methylbenzonitrile to (4-Cyano-2-methylphenyl)boronic acid is typically achieved through a lithiation-borylation sequence. This method is widely employed for the synthesis of aryl boronic acids due to its high efficiency and functional group tolerance under cryogenic conditions.
Caption: Synthetic route to (4-Cyano-2-methylphenyl)boronic acid.
Detailed Experimental Protocol: Lithiation-Borylation
This protocol provides a robust method for the synthesis of (4-Cyano-2-methylphenyl)boronic acid.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 equiv) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford (4-Cyano-2-methylphenyl)boronic acid as a white to off-white solid.
Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by characterization of the final product using NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization: A Guide to Quality Control
Rigorous characterization is essential to confirm the identity and purity of (4-Cyano-2-methylphenyl)boronic acid. The following data provides a benchmark for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The exact chemical shifts may vary slightly depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The quaternary carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation. The chemical shifts for the aromatic carbons are influenced by the electron-withdrawing cyano group and the electron-donating methyl group.[4][5][6]
Infrared (IR) Spectroscopy
The FT-IR spectrum of (4-Cyano-2-methylphenyl)boronic acid will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (boronic acid) | ~3300 (broad) |
| C≡N stretch (nitrile) | ~2230 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (methyl) | ~2980-2850 |
| B-O stretch | ~1350 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecule [M+H]⁺ or other adducts.[9][10][11]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The premier application of (4-Cyano-2-methylphenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.
The Influence of Substituents: A Deeper Dive
The reactivity of (4-Cyano-2-methylphenyl)boronic acid in Suzuki-Miyaura couplings is significantly influenced by its substitution pattern.
-
The para-Cyano Group: As a strong electron-withdrawing group, the cyano group can impact the nucleophilicity of the boronic acid. While electron-withdrawing groups can sometimes slow down the transmetalation step, they can also enhance the rate of reductive elimination.[12] The presence of the cyano group also offers a valuable synthetic handle for further transformations.
-
The ortho-Methyl Group: The methyl group in the ortho position introduces steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation and may require the use of specific ligands to facilitate the reaction.[13][14] However, this steric presence can also be advantageous in directing the regioselectivity of the coupling reaction in certain substrates.
A Validated Protocol for Suzuki-Miyaura Coupling
The following protocol provides a general framework for the Suzuki-Miyaura coupling of (4-Cyano-2-methylphenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(4-Cyano-2-methylphenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, (4-Cyano-2-methylphenyl)boronic acid, palladium catalyst, and base.
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Histamine H₃ Receptor Antagonists
(4-Cyano-2-methylphenyl)boronic acid has proven to be a valuable building block in the synthesis of bioactive molecules, including potent and selective histamine H₃ receptor antagonists.[1][3] These antagonists are of significant interest for the treatment of various neurological and cognitive disorders.
Case Study: A Key Biaryl Fragment
The biaryl moiety formed from the Suzuki-Miyaura coupling of (4-Cyano-2-methylphenyl)boronic acid is a common structural motif in a number of histamine H₃ receptor antagonists.[2][15][16][17][18] The methyl and cyano substituents can play a crucial role in modulating the pharmacological properties of the final compound, such as receptor binding affinity and selectivity.
Safety, Handling, and Storage
Proper handling and storage of (4-Cyano-2-methylphenyl)boronic acid are essential to ensure laboratory safety and maintain the integrity of the reagent.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8 °C, under an inert atmosphere (e.g., nitrogen or argon).[1][2] Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.
Conclusion: A Versatile and Strategic Reagent
(4-Cyano-2-methylphenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding ortho-methyl group and an electron-withdrawing para-cyano group provides chemists with a powerful tool for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively leverage this building block in their pursuit of novel and impactful molecules.
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